ODM-203 -

ODM-203

Catalog Number: EVT-255957
CAS Number:
Molecular Formula: C15H16O6S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ODM-203 is an orally available inhibitor of the human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. VEGFR/FGFR inhibitor ODM-203 inhibits both VEGFRs and FGFRs, which may result in the inhibition of VEGFR- and FGFR-mediated signaling. This leads to an inhibition of angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR. Both VEGFRs and FGFRs belong to the superfamily of receptor tyrosine kinases and are upregulated in various tumor cell types.
Overview

ODM-203 is a novel compound characterized as a selective inhibitor of both fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. It has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in cases where genetic alterations in these receptors are prevalent. The compound exhibits equipotent activity against both receptor families, making it a valuable candidate for further clinical development.

Source

The synthesis of ODM-203 is detailed in the patent WO 2013/053983, which outlines the methods employed by Aurigene and Orion for its development. This compound has been subjected to various biochemical and cellular assays to evaluate its efficacy and selectivity against targeted kinases .

Classification

ODM-203 belongs to the class of small-molecule inhibitors specifically targeting receptor tyrosine kinases. Its primary focus is on inhibiting the signaling pathways associated with fibroblast growth factor receptor and vascular endothelial growth factor receptor, both of which play critical roles in tumor angiogenesis and progression .

Synthesis Analysis

Methods

The synthesis of ODM-203 involves multiple steps, which are outlined in the aforementioned patent. The process begins with the preparation of key intermediates that undergo various chemical transformations to yield the final product.

Technical Details

The synthetic route includes:

  1. Formation of key intermediates: Utilizing standard organic reactions such as coupling reactions.
  2. Purification: Employing chromatographic techniques to isolate pure ODM-203.
  3. Characterization: Confirming the structure through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

These methods ensure that ODM-203 is produced with high purity and yield, suitable for further biological testing .

Molecular Structure Analysis

Structure

ODM-203 has a complex molecular structure that allows it to interact effectively with its target receptors. The structural formula is represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Data

Key structural data include:

  • Molecular Weight: Approximately 342.40 g/mol
  • CAS Number: 1430723-35-5
  • Chemical Family: Small-molecule kinase inhibitors .
Chemical Reactions Analysis

Reactions

ODM-203 primarily acts through competitive inhibition of fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. The compound's mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their activation.

Technical Details

In vitro studies have demonstrated that ODM-203 inhibits phosphorylation events critical for receptor activation, leading to reduced cellular proliferation and angiogenesis in cancer cell lines. The IC50 values for inhibition range from 6 to 35 nanomolar, indicating strong potency against these targets .

Mechanism of Action

Process

The mechanism by which ODM-203 exerts its therapeutic effects involves several key steps:

  1. Binding: ODM-203 binds selectively to the ATP-binding pocket of fibroblast growth factor receptor and vascular endothelial growth factor receptor.
  2. Inhibition: This binding prevents autophosphorylation and subsequent downstream signaling pathways that promote tumor growth and angiogenesis.
  3. Antitumor Activity: In preclinical models, ODM-203 has shown significant antitumor activity, correlating with immune modulation within the tumor microenvironment .

Data

Clinical trials have indicated that ODM-203 can lead to a decrease in immune checkpoint markers such as PD-1 and PD-L1, enhancing T cell activation within tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Range: Optimal activity observed within physiological pH ranges .

Relevant analyses have confirmed that ODM-203 maintains its integrity and efficacy under various conditions typical of biological environments.

Applications

Scientific Uses

ODM-203 is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: Targeting tumors with aberrant fibroblast growth factor receptor or vascular endothelial growth factor receptor signaling.
  2. Combination Therapies: Being evaluated in combination with other therapeutic agents to enhance efficacy against resistant cancer types.
  3. Clinical Trials: Currently undergoing Phase I/IIa trials to assess safety, tolerability, pharmacokinetics, and preliminary antitumor activity in patients with advanced solid tumors .
Molecular Mechanisms of Action

Kinase Inhibition Profiles and Selectivity

Dual FGFR/VEGFR Inhibition: Structural Basis and Equipotent Activity

ODM-203 exhibits balanced, nanomolar potency against both FGFR and VEGFR family kinases, a property rooted in its ability to engage conserved structural elements within the ATP-binding pockets of these receptors. Biochemical assays demonstrate equipotent inhibition across FGFR isoforms (FGFR1, FGFR2, FGFR3, FGFR4) and VEGFR subtypes (VEGFR1, VEGFR2, VEGFR3), with IC₅₀ values ranging from 5 nM to 35 nM (Table 1) [2] [4]. This equipotency stems from ODM-203's molecular structure, which features a hinge-binding motif that optimally occupies the hydrophobic back pocket common to FGFR and VEGFR kinases, alongside strategically positioned substituents that form critical hydrogen bonds with gatekeeper residues [5] [6]. The compound’s high selectivity within these families minimizes off-target effects on unrelated kinases, evidenced by screening against broader kinase panels [4]. Crucially, ODM-203 achieves comparable cellular potency, inhibiting FGFR-dependent proliferation (IC₅₀ = 50-150 nM) and VEGFR-mediated endothelial tube formation (IC₅₀ = 33 nM) at similar concentrations [2] [4]. This balanced cellular activity underpins its unique capacity to simultaneously disrupt tumor cell-autonomous signaling and the tumor microenvironment’s angiogenic support.

Table 1: Kinase Inhibition Profile of ODM-203

Target KinaseIC₅₀ (nM)Cellular Functional Consequence
FGFR111Suppression of proliferation in FGFR-dependent cancer cells
FGFR216Inhibition of FRS2 phosphorylation and downstream signaling
FGFR36Blockade of oncogenic signaling in FGFR3-mutant models
FGFR435Modulation of metabolic/signaling functions
VEGFR126Attenuation of PlGF-mediated signaling
VEGFR29Disruption of endothelial cell migration and tube formation
VEGFR35Inhibition of lymphangiogenesis
RET8Blockade of RET fusion-driven oncogenic signaling

RET Proto-Oncogene Inhibition: Implications for Cross-Target Efficacy

Beyond FGFR/VEGFR, ODM-203 demonstrates potent inhibition of RET kinase (IC₅₀ = 8 nM), a clinically validated oncogenic driver [1] [4]. RET fusions and activating mutations are implicated in papillary thyroid cancer and subsets of non-small cell lung cancer (NSCLC). The compound’s affinity for RET resides in structural similarities between the RET kinase domain and its primary targets, particularly the conformation of the DFG motif and the glycine-rich P-loop within the ATP-binding site. This cross-target efficacy is pharmacologically significant as RET signaling can activate parallel downstream effectors (e.g., RAS/MAPK, PI3K/AKT) shared with FGFR and VEGFR pathways [5]. Consequently, RET inhibition by ODM-203 provides an additional mechanism to counteract compensatory signaling that may arise from tumor heterogeneity or adaptive resistance. Preclinical data confirm that ODM-203 effectively suppresses RET phosphorylation and downstream signaling cascades in RET-dependent cellular models, suggesting its potential utility in RET-altered malignancies, either as monotherapy or in combination settings where vertical pathway inhibition is advantageous [4].

Downstream Signaling Pathway Modulation

Suppression of FGFR Substrate 2 (FRS2) and ERK Phosphorylation

The primary mechanism by which FGFR inhibition translates to antiproliferative effects involves disruption of the RAS/MAPK pathway. ODM-203 robustly suppresses phosphorylation of FRS2 (FGFR substrate 2), the critical adaptor protein that links activated FGFRs to the RAS/RAF/MEK/ERK signaling cascade [1]. In FGFR-dependent cell lines (e.g., H1581 lung cancer, SNU16 gastric cancer), treatment with ODM-203 (100–1000 nM) induces rapid, dose-dependent dephosphorylation of FRS2 within 1 hour, effectively uncoupling FGFR activation from downstream effectors [1] [4]. This blockade subsequently leads to inhibition of ERK1/2 phosphorylation, a key convergence point for mitogenic signaling. Sustained suppression of pERK results in G1 cell cycle arrest and apoptosis in tumor cells reliant on FGFR signaling [1] [2]. Western blot analyses from treated xenograft models corroborate these findings, showing significant reductions in both pFRS2 and pERK levels in tumors, correlating with tumor growth inhibition [1] [4]. This mechanistic link between target engagement (FGFR), pathway modulation (FRS2-ERK), and phenotypic outcome (antiproliferation) validates the compound’s on-target activity against FGFR-driven malignancies.

Table 2: Functional Consequences of ODM-203 on Downstream Signaling

Cellular ProcessODM-203 EffectExperimental Evidence
FGFR Adaptor PhosphorylationDose-dependent FRS2 dephosphorylationImmunoblotting in H1581, SNU16 cells at 1h post-treatment
MAPK Pathway ActivationSuppression of ERK phosphorylation (pERK)Reduced pERK in FGFR-dependent xenografts
Angiogenic Tube FormationDisruption of endothelial cell network assemblyInhibition in HUVEC co-culture assays (IC₅₀ = 33 nM)
Immune Checkpoint ExpressionDownregulation of PD-1/PD-L1 on CD8+ T cells and NK cellsFlow cytometry in syngeneic Renca models
T-cell ActivationIncreased IFN-γ production in tumor-infiltrating CD8+ T cellsTumor microenvironment immune profiling

Disruption of Tumor Angiogenesis via VEGF/VEGFR Axis

ODM-203 exerts profound anti-angiogenic effects through potent VEGFR2 inhibition (IC₅₀ = 9 nM). By binding VEGFR2’s kinase domain, ODM-203 prevents VEGF-A-stimulated receptor autophosphorylation, thereby disrupting downstream pro-angiogenic signaling involving PLCγ, PKC, and FAK [2] [5]. In endothelial cell cultures, this manifests as dose-dependent inhibition of tubular network formation (IC₅₀ = 33 nM), a surrogate for in vitro angiogenesis [2] [4]. Crucially, ODM-203 simultaneously targets the FGFR-driven compensatory angiogenesis pathway, which is frequently upregulated in tumors developing resistance to pure anti-VEGF therapies. Preclinical studies in angiogenic syngeneic models (e.g., Renca kidney carcinoma) demonstrate that ODM-203 significantly reduces microvessel density (CD31 staining) and inhibits metastatic spread more effectively than selective VEGFR inhibitors, attributable to this dual angiogenic pathway blockade [2]. Moreover, ODM-203 modulates the tumor immune microenvironment: in syngeneic Renca tumors, treatment reduces expression of immune checkpoint molecules PD-1 and PD-L1 on CD8+ T cells and natural killer (NK) cells while increasing interferon-gamma (IFN-γ) production, suggesting potential synergy with immunotherapy [2] [4]. This immunomodulatory effect may stem from normalized tumor vasculature improving T-cell infiltration and from direct inhibition of FGFR-driven immunosuppression.

Properties

Product Name

ODM-203

Molecular Formula

C15H16O6S

SMILES

Unknown

Synonyms

ODM-203; ODM 203; ODM203.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.